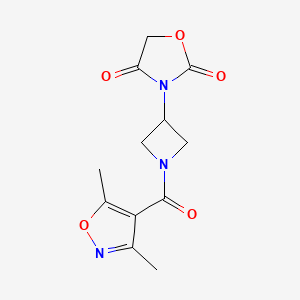![molecular formula C12H12O2 B2928732 (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-94-6](/img/structure/B2928732.png)
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,4S)-3-Phenylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclopropanation of a suitable diene followed by functional group transformations to introduce the carboxylic acid and phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and unique reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a scaffold for drug design. Its rigid bicyclic structure can mimic certain biological molecules, making it useful in the development of pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
Mechanism of Action
The mechanism of action of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid depends on its specific application. In drug design, it may interact with biological targets through its rigid structure, which can fit into enzyme active sites or receptor binding pockets. The phenyl group can participate in π-π interactions, while the carboxylic acid can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound used as a bioisostere for benzene rings in drug design.
Bicyclo[2.2.2]octane: A larger bicyclic compound with applications in synthetic chemistry and materials science.
Uniqueness
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific combination of a rigid bicyclic core, a phenyl group, and a carboxylic acid functionality. This combination of features makes it particularly valuable in applications requiring precise molecular geometry and reactivity.
Properties
IUPAC Name |
(1S,3S,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFULZHJFFLFMA-JFGNBEQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
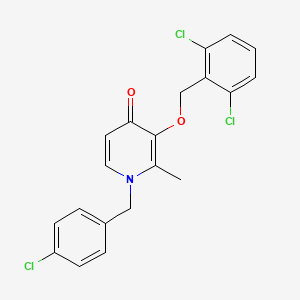
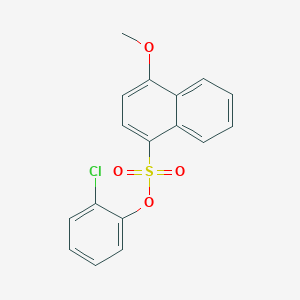
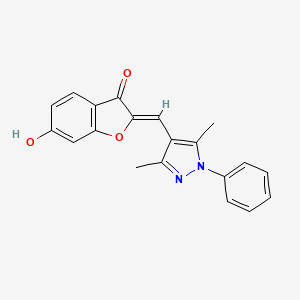

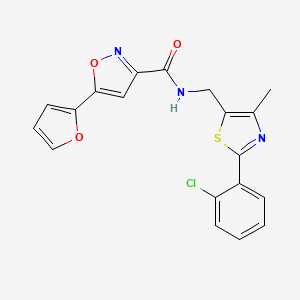
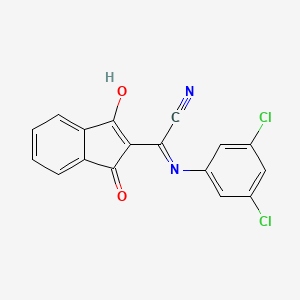
![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
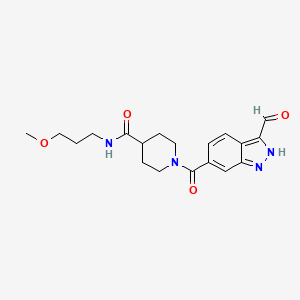
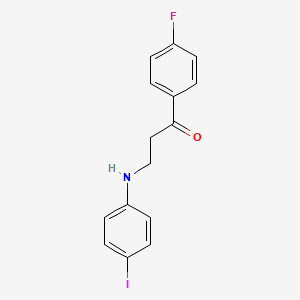
![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
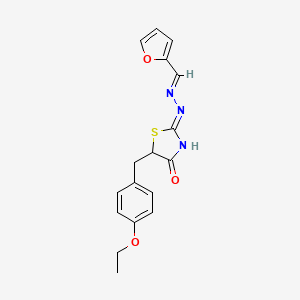
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

